molecular formula C6H12Cl2O<br>C6H12Cl2O<br>(ClCH2C(CH3)H)2O B132582 Bis(2-chloro-1-methylethyl) ether CAS No. 108-60-1

Bis(2-chloro-1-methylethyl) ether

Cat. No.: B132582
CAS No.: 108-60-1
M. Wt: 171.06 g/mol
InChI Key: QCFYJCYNJLBDRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis-(2-chloroisopropyl) ether is typically synthesized through the reaction of propylene oxide with hydrochloric acid . The reaction proceeds under controlled conditions to yield the desired ether .

Industrial Production Methods: In industrial settings, the production of bis-(2-chloroisopropyl) ether involves the chlorination of isopropyl ether . This process is carried out in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Bases: Sodium hydroxide, potassium hydroxide.

Major Products:

Scientific Research Applications

Chemistry: Bis-(2-chloroisopropyl) ether is used as a solvent in various chemical reactions and processes. It is also employed as an analytical standard for the determination of analytes in water and sewage sludge by gas chromatography/mass spectrometry .

Biology and Medicine: While not extensively used in biological or medical research, bis-(2-chloroisopropyl) ether has been studied for its toxicological effects. It is moderately toxic following acute oral, dermal, and inhalation exposure .

Industry: This compound finds applications in the manufacturing of textiles, spotting agents, and cleaning solutions . It is also used as a solvent for resins, waxes, and oils .

Comparison with Similar Compounds

Uniqueness: Bis-(2-chloroisopropyl) ether is unique due to its specific chemical structure and properties, which make it a valuable solvent in various industrial applications. Its stability and reactivity also distinguish it from other similar compounds .

Properties

IUPAC Name

1-chloro-2-(1-chloropropan-2-yloxy)propane
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InChI

InChI=1S/C6H12Cl2O/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3
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InChI Key

QCFYJCYNJLBDRT-UHFFFAOYSA-N
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Canonical SMILES

CC(CCl)OC(C)CCl
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Molecular Formula

C6H12Cl2O, Array
Record name BIS(2-CHLORO-1-METHYLETHYL)ETHER
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DSSTOX Substance ID

DTXSID4020167
Record name bis(2-Chloro-1-methylethyl) ether
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Molecular Weight

171.06 g/mol
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Physical Description

Bis(2-chloro-1-methylethyl)ether is a colorless to light brown liquid. Odor threshold concentration 200 micrograms/liter. (NTP, 1992), Colorless to light brown liquid; [CAMEO] Colorless liquid; [MSDSonline], COLOURLESS-TO-BROWN OILY LIQUID.
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Boiling Point

369.3 °F at 760 mmHg (NTP, 1992), 187 °C @ 760 MM HG, 187 °C
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Flash Point

185 °F (NTP, 1992), 85 °C, 185 °F (Open cup), 85 °C o.c.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), MISCIBLE IN ORGANIC SOLVENTS, MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER, ACETONE, Water solubility of 1700 ppm at 20 °C., Solubility in water, g/100ml at 20 °C: 0.2 (poor)
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Density

1.1122 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C/4 °C, PER CENT IN SATURATED AIR: 0.12 @ 25 °C, 760 MM HG; DENSITY OF SATURATED AIR: 1.05 @ 25 °C, 760 MM HG (AIR= 1), Relative density (water = 1): 1.1
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Vapor Density

6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (AIR= 1), Relative vapor density (air = 1): 6
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 85.3 °F (NTP, 1992), 0.56 [mmHg], 0.56 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 75
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Impurities

Available in research quantities as a mixture containing approximately 30% of the isomeric 2-chloro-1-methylethyl(2-chloro-n-propyl)ether and smaller amounts of other isomers as impurities.
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Color/Form

Colorless liquid

CAS No.

108-60-1
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Melting Point

-143 °F (NTP, 1992), -96.8 TO -101.8 °C, -97 - -102 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-chloro-1-methylethyl) ether
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Reactant of Route 4
Reactant of Route 4
Bis(2-chloro-1-methylethyl) ether
Reactant of Route 5
Reactant of Route 5
Bis(2-chloro-1-methylethyl) ether
Reactant of Route 6
Bis(2-chloro-1-methylethyl) ether
Customer
Q & A

Q1: How does Bis(2-chloro-1-methylethyl) ether impact DNA synthesis in the liver?

A2: While this compound doesn't appear to directly induce unscheduled DNA synthesis (UDS) in rat or mice liver cells, it significantly increases S-phase synthesis (SPS) in mouse liver. [] This suggests that the compound might promote hepatocarcinogenicity through mechanisms related to increased cell proliferation rather than direct DNA damage. []

Q2: Beyond carcinogenicity, are there other toxicological concerns associated with this compound?

A3: Research indicates that this compound can lead to decreased body weight and reduced survival rates in both male and female F344 rats. [] This effect was observed to be dose-dependent, with higher doses resulting in more pronounced adverse effects. [] While this specific study did not identify this compound as a carcinogen in rats, the observed toxicity highlights the importance of further investigation into its potential health risks.

Q3: Has this compound been detected in environmental samples, and what are the implications?

A4: Yes, this compound has been found co-occurring with other odor-causing compounds in the source water of the Huangpu River. [] This raises concerns about its potential presence in drinking water sources and the need for effective treatment strategies to remove it. [] The co-occurrence with other odorants further complicates the issue, necessitating a multidimensional risk assessment that considers both health and aesthetic aspects. []

Q4: What research tools and resources are available to further study this compound?

A4: Research on this compound can be advanced through:

  • In vitro assays: Utilizing cell lines like the L5178Y tk+/tk- mouse lymphoma cells can help assess the compound's mutagenic potential and explore structure-activity relationships. []
  • Analytical techniques: Advanced analytical methods are crucial for detecting and quantifying this compound in complex matrices like environmental samples. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.